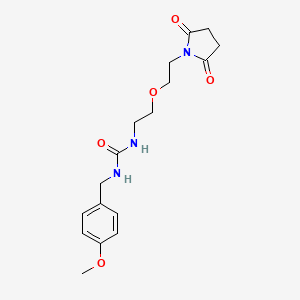
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C17H23N3O5 and its molecular weight is 349.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxybenzyl)urea is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described by the following IUPAC name:
IUPAC Name: this compound
Molecular Formula: C15H18N2O8
Molecular Weight: 354.32 g/mol
CAS Number: 1433997-01-3
The compound features a pyrrolidine ring, ethoxy groups, and a methoxybenzyl moiety, contributing to its diverse interactions within biological systems.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The pyrrolidine ring is known for its role in modulating enzyme activity, particularly in pathways associated with cancer and neurodegenerative diseases. The methoxybenzyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory effects on certain enzymes involved in metabolic pathways. For instance:
- Kinase Inhibition: The compound has been evaluated for its ability to inhibit various kinases, which are crucial in cell signaling pathways related to cancer progression. Preliminary data suggest it may act as a selective inhibitor of specific kinases with IC50 values in the low nanomolar range .
- Cholinesterase Inhibition: Similar compounds have demonstrated potential as acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer's disease. The structure's modifications may enhance binding affinity to the active site of the enzyme .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment:
- Neuroprotection:
Pharmacological Applications
Given its biological activity, this compound may have several pharmacological applications:
- Anticancer Agents: Due to its kinase inhibition properties, it could serve as a lead compound in developing targeted therapies for various cancers.
- Neuroprotective Drugs: Its potential as an acetylcholinesterase inhibitor suggests applications in treating neurodegenerative disorders like Alzheimer's disease.
Data Table: Biological Activities and IC50 Values
Properties
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-24-14-4-2-13(3-5-14)12-19-17(23)18-8-10-25-11-9-20-15(21)6-7-16(20)22/h2-5H,6-12H2,1H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQXNXIPNAIMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














